n-Fmoc-4-aminooxymethyl-benzoic acid

Solid-Phase Peptide Synthesis Linker Design Peptidomimetics

n-Fmoc-4-aminooxymethyl-benzoic acid (CAS 906667-53-6) is a bifunctional building block for Fmoc-based solid-phase peptide synthesis (SPPS), comprising an Fmoc-protected aminooxy group linked via a methylene spacer to a benzoic acid scaffold. This structural motif introduces a chemoselective oxime ligation handle within a peptide chain, a capability absent in conventional Fmoc-amino acids.

Molecular Formula C23H19NO5
Molecular Weight 389.407
CAS No. 906667-53-6
Cat. No. B2898563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Fmoc-4-aminooxymethyl-benzoic acid
CAS906667-53-6
Molecular FormulaC23H19NO5
Molecular Weight389.407
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C23H19NO5/c25-22(26)16-11-9-15(10-12-16)13-29-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
InChIKeyQIWMTUVDEHLRMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





n-Fmoc-4-aminooxymethyl-benzoic acid (CAS 906667-53-6): A Protected Aminoxy Linker for Solid-Phase Peptide Synthesis


n-Fmoc-4-aminooxymethyl-benzoic acid (CAS 906667-53-6) is a bifunctional building block for Fmoc-based solid-phase peptide synthesis (SPPS), comprising an Fmoc-protected aminooxy group linked via a methylene spacer to a benzoic acid scaffold . This structural motif introduces a chemoselective oxime ligation handle within a peptide chain, a capability absent in conventional Fmoc-amino acids. The molecule offers orthogonal protection for the aminooxy group, enabling stepwise peptide elongation and subsequent chemoselective conjugation [1]. Its design directly addresses the need for precision tools in generating peptide libraries, bioconjugates, and peptidomimetics [2].

Why n-Fmoc-4-aminooxymethyl-benzoic acid Cannot Be Replaced by Standard Fmoc-Amino Acid Building Blocks


Generic Fmoc-amino acids, such as Fmoc-4-aminomethyl-benzoic acid (CAS 164470-64-8), provide an amine handle for standard amide bond formation, but lack the aminooxy group essential for chemoselective oxime ligation [1]. This aminooxy functionality enables stable oxime bond formation under mild, biocompatible conditions, a reaction orthogonal to standard peptide couplings. Substituting n-Fmoc-4-aminooxymethyl-benzoic acid with a standard Fmoc-amine linker forfeits this critical orthogonal reactivity, thereby limiting downstream applications in bioconjugation and library diversification [2]. The structural distinction—the presence of an oxygen atom in the side chain—directly governs this functional divergence, making generic substitution untenable for projects requiring site-specific modification .

n-Fmoc-4-aminooxymethyl-benzoic acid: Quantitative Evidence Guide for Scientific Selection


Structural and Functional Divergence from Fmoc-4-aminomethyl-benzoic acid

n-Fmoc-4-aminooxymethyl-benzoic acid differs from Fmoc-4-aminomethyl-benzoic acid (CAS 164470-64-8) by a single oxygen atom insertion in the side chain (-O-CH2- vs. -CH2-). This insertion alters the molecular weight (389.4 vs. 373.4 g/mol) and introduces an aminooxy group capable of chemoselective oxime ligation . While Fmoc-4-aminomethyl-benzoic acid is limited to standard amide bond formation, the aminooxy variant enables site-specific conjugation via oxime formation under mild conditions, a critical advantage for constructing complex peptide architectures [1].

Solid-Phase Peptide Synthesis Linker Design Peptidomimetics

Orthogonal Protection Enables Sequential Deprotection in SPPS

The Fmoc group on n-Fmoc-4-aminooxymethyl-benzoic acid can be removed with 20% piperidine in DMF, a standard SPPS condition, while the aminooxy group remains protected [1]. This orthogonality allows the aminooxy handle to be incorporated into a peptide chain and deprotected only when needed for chemoselective ligation. In contrast, unprotected aminooxy compounds are prone to side reactions, limiting their utility. The compound thus provides a practical, shelf-stable building block for Fmoc-SPPS.

SPPS Orthogonal Protection Peptide Chemistry

Synthesis Yield in Homologous Aminooxy-Acid Series

In the synthesis of a homologous series of orthogonally protected aminooxy-containing amino acids, compounds with the general structure Fmoc-NH-O-(CH2)n-COOH were prepared. For the shortest analog (n=1), the yield was 82% over two steps. While n-Fmoc-4-aminooxymethyl-benzoic acid was not the specific subject, this data demonstrates the feasibility of high-yield synthesis for this class of aminooxy building blocks [1]. This suggests that n-Fmoc-4-aminooxymethyl-benzoic acid, as a member of this class, is likely to be accessible with comparable synthetic efficiency, supporting its practical utility.

Chemical Synthesis Peptide Building Blocks Aminooxy Acids

Optimal Research and Industrial Use Cases for n-Fmoc-4-aminooxymethyl-benzoic acid


Solid-Phase Synthesis of Peptides Containing Internal Oxime Ligation Sites

This compound is directly integrated into growing peptide chains during Fmoc-SPPS. Following standard Fmoc deprotection, the aminooxy group is unmasked, providing a site for chemoselective oxime bond formation with aldehyde- or ketone-bearing molecules. This approach enables the precise introduction of fluorescent dyes, biotin, or other functional payloads at defined positions within a peptide sequence [1].

Construction of Peptide-Fragment Libraries via Chemoselective Ligation

n-Fmoc-4-aminooxymethyl-benzoic acid can serve as a linker to join two peptide fragments through an oxime bond. One fragment is synthesized with a C-terminal aldehyde, while the other contains the aminooxy handle introduced by this building block. Chemoselective ligation under mild aqueous conditions yields a stable oxime-linked conjugate, facilitating the rapid generation of diverse peptide libraries for screening applications [1].

Synthesis of Azodye-Labeled Peptides for Biophysical Studies

Aminooxy-containing peptides derived from this building block can be efficiently labeled with azodye carboxylic acids. In a representative study, Fmoc-protected aminoxy-dipeptides reacted with azodye benzotriazole derivatives to afford labeled peptides in 55–65% yield [2]. These photoresponsive conjugates are valuable tools for studying peptide-protein interactions and for developing light-controlled biomolecular switches.

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